molecular formula C11H15N B1605609 1-(2-methylphenyl)-Pyrrolidine CAS No. 41378-30-7

1-(2-methylphenyl)-Pyrrolidine

Cat. No.: B1605609
CAS No.: 41378-30-7
M. Wt: 161.24 g/mol
InChI Key: ZQVAGPGHTQBLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-Pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-methylphenyl)-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with pyrrolidine under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of 2-methylphenylpyrrole. This method offers a scalable and efficient route to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-Pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.

    Substitution: N-substituted pyrrolidines with various functional groups.

Scientific Research Applications

1-(2-methylphenyl)-Pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-Pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-phenylpyrrolidine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    2-methylpyrrolidine: Substituted at the pyrrolidine ring rather than the phenyl ring, leading to distinct reactivity and applications.

    N-methylpyrrolidine: Methyl group attached to the nitrogen atom, altering its steric and electronic characteristics.

Uniqueness

1-(2-methylphenyl)-Pyrrolidine is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and uses in research and industry.

Properties

CAS No.

41378-30-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H15N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

ZQVAGPGHTQBLMM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCCC2

Canonical SMILES

CC1=CC=CC=C1N2CCCC2

41378-30-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of o-toluidine (2.0 g; 18.7 mmol) in methanol (62 mL) was added sodium carbonate (4.95 g; 46.75 mmol) followed by 1,4-dibromobutane (4.85 g; 22.4 mmol). The resulting mixture was stirred at 50° C. under a nitrogen atmosphere overnight and then diluted with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by automated silica gel column chromatography (Biotage®) eluting with ethyl acetate/hexanes (0 to 40% v/v over 900 mL gradient elution) to yield the title product as a dark yellow-orange oil (1.24 g).
Quantity
2 g
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reactant
Reaction Step One
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4.95 g
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reactant
Reaction Step One
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62 mL
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solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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